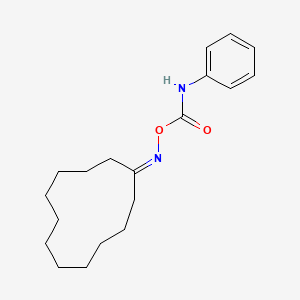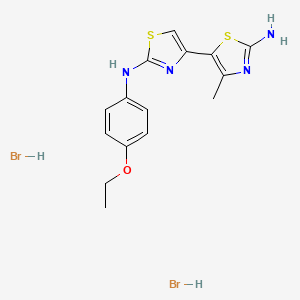![molecular formula C17H18ClNOS2 B5126955 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thioether derivative of acetamide and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of research could be the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand its mechanism of action and potential as an anticancer and anti-inflammatory agent. Further studies are also needed to determine its toxicity and potential side effects. Finally, research could focus on developing derivatives of this compound with improved properties for potential therapeutic use.
In conclusion, 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a compound with potential applications in scientific research, particularly in the areas of cancer and inflammation. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide involves the reaction of 2-chlorobenzyl chloride with sodium thioacetate in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-mercaptoethylamine hydrochloride to yield the final product.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been studied for its various scientific research applications. One of the most significant applications is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-16-9-5-4-6-14(16)12-21-13-17(20)19-10-11-22-15-7-2-1-3-8-15/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWCDCSXUVHCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-chlorophenoxy)propyl]-1-butanamine](/img/structure/B5126873.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate](/img/structure/B5126900.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5126915.png)


![(3aS*,5S*,9aS*)-5-(1,3-benzodioxol-4-yl)-2-(3-chlorobenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5126940.png)

![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
